Lanifibranor - 927961-18-0

Lanifibranor

Catalog Number: EVT-272492
CAS Number: 927961-18-0
Molecular Formula: C19H15ClN2O4S2
Molecular Weight: 434.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lanifibranor is a novel indole sulfonamide derivative classified as a pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonist. [] It plays a crucial role in scientific research as a potent activator of all three PPAR isoforms – PPARα, PPARδ, and PPARγ. [] This pan-agonistic activity makes Lanifibranor a valuable tool for studying the complex interplay of these receptors in various biological processes, especially those related to lipid and glucose metabolism, inflammation, and fibrosis. []

Future Directions
  • Optimization of Lanifibranor Derivatives: Further exploration of Lanifibranor analogs with tailored PPAR subtype selectivity could enhance its efficacy and safety profile for specific disease targets. [, ]
  • Combination Therapies: Investigating the synergy between Lanifibranor and other therapeutic agents could lead to more effective treatments for complex diseases like NASH and systemic sclerosis. [, ]
  • Personalized Medicine: Identifying biomarkers that predict responsiveness to Lanifibranor could enable personalized treatment approaches for patients with NASH and other conditions. [, ]
  • Mechanistic Understanding: Deeper investigations into the molecular mechanisms underlying Lanifibranor's diverse effects, especially its impact on gene expression, will be crucial to fully harness its therapeutic potential. [, ]
  • Exploring Novel Applications: Given its broad activity profile, exploring the potential of Lanifibranor in other disease areas beyond those currently under investigation could lead to novel therapeutic applications. []

Fenofibrate

  • Compound Description: Fenofibrate is a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. It is a widely prescribed drug for the treatment of dyslipidemia due to its ability to lower triglyceride levels and increase high-density lipoprotein cholesterol levels. []
  • Relevance: Fenofibrate is structurally related to lanifibranor but exhibits selectivity for PPARα, whereas lanifibranor acts as a pan-PPAR agonist. Although both compounds demonstrate vasodilatory effects in pulmonary arteries, lanifibranor exhibits superior potency. []

GW50156

  • Compound Description: GW50156 is a selective PPARβ/δ agonist known for its potent effects on lipid metabolism and energy expenditure. []

Troglitazone

  • Compound Description: Troglitazone is a thiazolidinedione derivative that acts as a selective PPARγ agonist. It was previously used for the treatment of type 2 diabetes but was withdrawn from the market due to hepatotoxicity concerns. []

Saroglitazar

  • Compound Description: Saroglitazar is a dual PPARα/γ agonist used for treating dyslipidemia and non-alcoholic fatty liver disease (NAFLD) in certain countries. [, ]
  • Relevance: Saroglitazar shares the PPARα/γ agonism with lanifibranor, although lanifibranor additionally activates PPARδ. Both compounds show therapeutic potential for NASH, with saroglitazar being approved for this indication in India. [, , ]

Elafibranor

  • Compound Description: Elafibranor is a dual PPARα/δ agonist previously investigated in clinical trials for NASH but discontinued due to limited efficacy and potential side effects. [, ]
  • Relevance: Elafibranor and lanifibranor share PPARα/δ agonism, but lanifibranor also activates PPARγ. Although both compounds displayed initial promise for treating NASH, lanifibranor has advanced further in clinical development. [, , ]

Seladelpar

  • Compound Description: Seladelpar is a selective PPARδ agonist investigated for NASH and primary biliary cholangitis, but its development was halted due to safety concerns. [, ]
  • Relevance: In contrast to lanifibranor, which is a pan-PPAR agonist, seladelpar selectively activates PPARδ. Despite targeting a shared pathway, both compounds exhibited different binding modes to PPARs and distinct pharmacological profiles. []

Bezafibrate

  • Compound Description: Bezafibrate is a fibric acid derivative and a PPAR pan-agonist, albeit with a preference for PPARα. It is primarily used to manage dyslipidemia. []
  • Relevance: Bezafibrate shares the pan-PPAR activation profile with lanifibranor, although their binding affinities and efficacies for each PPAR subtype may differ. Both compounds target metabolic pathways relevant to NAFLD and NASH. []

Pemafibrate

  • Compound Description: Pemafibrate is a highly selective PPARα agonist developed for treating dyslipidemia, specifically targeting elevated triglyceride levels and low HDL cholesterol levels. []
  • Relevance: Although both pemafibrate and lanifibranor activate PPARα, pemafibrate demonstrates high selectivity for this subtype, unlike lanifibranor's pan-PPAR activity. This difference in target selectivity translates to potentially different pharmacological effects. []

Pioglitazone

  • Compound Description: Pioglitazone is a thiazolidinedione derivative and a selective PPARγ agonist clinically used for managing type 2 diabetes. It has shown potential benefits in various non-metabolic disorders, including chronic kidney disease and inflammation. []
  • Relevance: Pioglitazone and lanifibranor share PPARγ agonism, although lanifibranor additionally activates PPARα and PPARδ. Both compounds demonstrate potential for treating NAFLD and related metabolic disorders. [, , ]

Resmetirom

  • Compound Description: Resmetirom is a liver-directed thyroid hormone receptor beta (THRβ) agonist under investigation for treating NAFLD/NASH. It aims to improve hepatic steatosis, inflammation, and fibrosis. []
  • Relevance: Resmetirom and lanifibranor target different pathways involved in NAFLD/NASH pathogenesis. Combining resmetirom with an ACC inhibitor was found to improve liver triglyceride reduction compared to ACC inhibition alone. []

Obeticholic Acid

  • Compound Description: Obeticholic acid is a farnesoid X receptor (FXR) agonist approved for treating primary biliary cholangitis and showing promise in clinical trials for NASH. [, ]
  • Relevance: Obeticholic acid and lanifibranor target different receptors involved in liver metabolism and inflammation. Both are considered promising drug candidates for managing NASH and improving liver health. [, ]
Overview

Lanifibranor is a novel compound classified as a pan-peroxisome proliferator-activated receptor agonist. It has garnered attention for its potential therapeutic applications, particularly in metabolic disorders such as nonalcoholic steatohepatitis and metabolic dysfunction-associated steatohepatitis. The compound has shown promise in improving liver histology and addressing key components of liver fibrosis and portal hypertension in preclinical and clinical studies .

Source

Lanifibranor was developed through a systematic optimization process of indole sulfonamide derivatives, starting from a compound identified during high-throughput screening. The synthesis of lanifibranor involved various chemical modifications to enhance its potency and safety profile while activating all three peroxisome proliferator-activated receptor isoforms: alpha, beta/delta, and gamma .

Classification

Lanifibranor is classified as a small molecule drug and specifically as a peroxisome proliferator-activated receptor agonist. Its unique mechanism allows it to modulate multiple metabolic pathways, making it a versatile candidate for treating fibrotic diseases and other metabolic disorders .

Synthesis Analysis

Methods

The synthesis of lanifibranor involves multi-step organic reactions to create indole sulfonamide derivatives. The initial steps include the formation of the indole core structure followed by sulfonation to introduce sulfonamide functionalities. The synthetic pathway is optimized to ensure high yield and purity of the final product.

  1. Starting Material: The synthesis begins with a PPARα activator identified through high-throughput screening.
  2. Key Steps:
    • Formation of the indole structure via cyclization reactions.
    • Introduction of sulfonamide groups through electrophilic aromatic substitution.
    • Optimization of substituents to enhance binding affinity to PPAR receptors.

Technical details include the use of various reagents such as thionyl chloride for chlorination and toluene-4-sulfonic acid for sulfonation, followed by purification techniques like chromatography to isolate the desired compound .

Molecular Structure Analysis

Structure

The molecular structure of lanifibranor is characterized by its distinct indole sulfonamide framework, which allows for effective interaction with peroxisome proliferator-activated receptors.

  • Molecular Formula: C20H24N2O4S
  • Molecular Weight: 396.48 g/mol
  • Structural Features: The compound features an indole ring system, sulfonamide moiety, and various substituents that contribute to its pharmacological properties.

Data

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with target receptors.

Chemical Reactions Analysis

Reactions

Lanifibranor undergoes several chemical reactions during its synthesis, primarily involving electrophilic substitutions and functional group transformations:

  1. Electrophilic Aromatic Substitution: Essential for introducing the sulfonamide group onto the indole ring.
  2. Functionalization Reactions: Modifications at various positions on the indole core to enhance receptor binding.

Technical Details

The reactions are typically carried out under controlled conditions (temperature, pressure) to optimize yield and minimize by-products. Reaction monitoring is performed using techniques like thin-layer chromatography or HPLC.

Mechanism of Action

The mechanism of action of lanifibranor involves its role as a pan-peroxisome proliferator-activated receptor agonist, which modulates several key pathways:

  1. Metabolic Regulation: By activating peroxisome proliferator-activated receptors, lanifibranor influences lipid metabolism, glucose homeostasis, and inflammation.
  2. Fibrosis Reduction: It has been shown to reduce hepatic stellate cell activation and promote extracellular matrix remodeling, leading to decreased liver fibrosis .
  3. Anti-inflammatory Effects: Lanifibranor reduces pro-inflammatory cytokine levels, contributing to improved liver health in conditions like nonalcoholic steatohepatitis .

Data from clinical trials indicate significant improvements in liver histology and metabolic parameters among treated patients compared to controls.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions (e.g., cool, dry place).
  • Reactivity: Reacts with strong acids or bases; care should be taken during handling.

Relevant analyses include stability studies under various environmental conditions and solubility testing in different solvents.

Applications

Lanifibranor is primarily investigated for its therapeutic potential in:

  • Liver Diseases: Particularly nonalcoholic steatohepatitis and metabolic dysfunction-associated steatohepatitis.
  • Fibrotic Conditions: Its antifibrotic properties make it a candidate for treating liver fibrosis associated with chronic liver diseases.
  • Cardiometabolic Health: Clinical trials have indicated improvements in cardiometabolic health markers in patients with type 2 diabetes .

Properties

CAS Number

927961-18-0

Product Name

Lanifibranor

IUPAC Name

4-[1-(1,3-benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoic acid

Molecular Formula

C19H15ClN2O4S2

Molecular Weight

434.9 g/mol

InChI

InChI=1S/C19H15ClN2O4S2/c20-13-4-7-17-12(8-13)9-14(2-1-3-19(23)24)22(17)28(25,26)15-5-6-16-18(10-15)27-11-21-16/h4-11H,1-3H2,(H,23,24)

InChI Key

OQDQIFQRNZIEEJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)N3C4=C(C=C(C=C4)Cl)C=C3CCCC(=O)O)SC=N2

Solubility

Soluble in DMSO

Synonyms

Lanifibranor; IVA-337; IVA 337; IVA337.

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N3C4=C(C=C(C=C4)Cl)C=C3CCCC(=O)O)SC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.